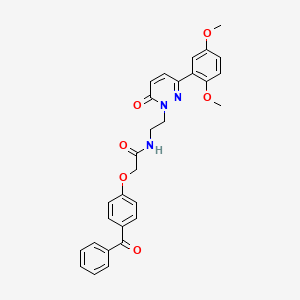
4-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide
説明
4-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide, also known as FP1, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. FP1 belongs to the class of piperazine derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The exact mechanism of action of 4-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This results in a complex interplay between the two receptors, leading to the modulation of neurotransmitter release and subsequent effects on behavior and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine and serotonin signaling, the regulation of neuroinflammation, and the promotion of neurogenesis. These effects have been observed in both in vitro and in vivo studies, suggesting that this compound may have potential therapeutic applications in a variety of neurological disorders.
実験室実験の利点と制限
4-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for certain receptors, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and study the compound.
将来の方向性
There are several future directions for the use of 4-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide in various fields, including medicinal chemistry, drug discovery, and neuroscience. One potential application is in the development of new therapies for neurological disorders, such as schizophrenia, depression, and anxiety. Another potential use is in the study of the underlying mechanisms of addiction and substance abuse, as this compound has been shown to modulate dopamine signaling in the brain. Additionally, this compound may have potential applications in the field of cancer research, as it has been shown to inhibit the growth of certain cancer cell lines. Overall, this compound is a promising compound for further study and has the potential to make significant contributions to scientific research in a variety of fields.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promise in various fields, including medicinal chemistry, drug discovery, and neuroscience, and further research is needed to fully understand its potential applications.
科学的研究の応用
4-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent and selective binding to certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This makes it a promising candidate for the treatment of neurological disorders such as schizophrenia, depression, and anxiety.
特性
IUPAC Name |
4-[6-(furan-2-yl)pyridazin-3-yl]-N-thiophen-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-17(18-16-4-2-12-25-16)22-9-7-21(8-10-22)15-6-5-13(19-20-15)14-3-1-11-24-14/h1-6,11-12H,7-10H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWMQXNXRFSDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B3207789.png)
![Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B3207795.png)
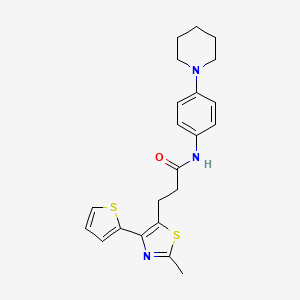
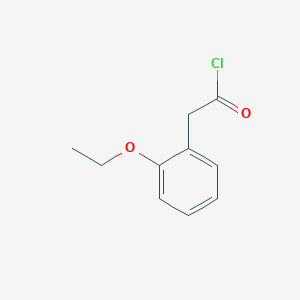
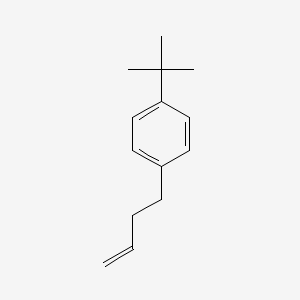

amino}propanoic acid](/img/structure/B3207843.png)

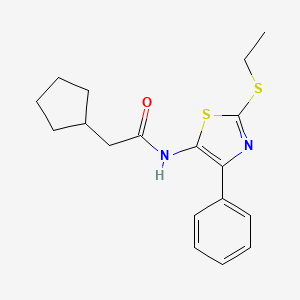
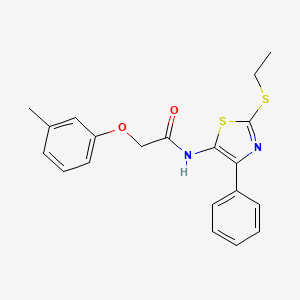
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea](/img/structure/B3207854.png)

![2-(4-benzoylphenoxy)-N-[3-(6-ethoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B3207870.png)
